molecular formula C18H21N3O4 B4502847 TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID

TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4502847
M. Wt: 343.4 g/mol
InChI Key: GHFKXPLFBDGJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a phthalazine moiety. Phthalazine derivatives are known for their significant biological activities and pharmacological properties

Scientific Research Applications

TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

Preparation Methods

The synthesis of TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves multiple steps. The starting material, 4-Benzyl-2H-phthalazin-1-one, undergoes chemoselective N-alkylation with ethyl chloroacetate to form (4-benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. This ester is then hydrazinolyzed to yield the corresponding hydrazide. Subsequent reactions with amino acid ester hydrochlorides and/or amines produce various derivatives .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phthalazine moiety, to form various substituted derivatives.

Common reagents used in these reactions include ethyl chloroacetate, hydrazine, and amino acid ester hydrochlorides

Mechanism of Action

The mechanism of action of TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the EGFR pathway, leading to apoptosis in cancer cells . The compound binds to the EGFR protein, disrupting its function and triggering cell death in cancerous cells.

Comparison with Similar Compounds

Similar compounds to TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID include other phthalazine derivatives such as:

What sets this compound apart is its unique structure and the specific biological activities it exhibits, particularly its potential as an anti-cancer agent through EGFR inhibition .

Properties

IUPAC Name

4-[[[2-(1-oxophthalazin-2-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-16(19-9-12-5-7-13(8-6-12)18(24)25)11-21-17(23)15-4-2-1-3-14(15)10-20-21/h1-4,10,12-13H,5-9,11H2,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFKXPLFBDGJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
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TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
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TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
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TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
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TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID
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TRANS-4-({[(1-OXOPHTHALAZIN-2(1H)-YL)ACETYL]AMINO}METHYL)CYCLOHEXANECARBOXYLIC ACID

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